molecular formula C16H17NO7S B2972653 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 710989-29-0

3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid

Cat. No.: B2972653
CAS No.: 710989-29-0
M. Wt: 367.37
InChI Key: NLCBCHQEGYMYBT-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C16H17NO7S It is characterized by the presence of a sulfamoyl group attached to a dimethoxyphenyl ring and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the reaction of 3,5-dimethoxyaniline with 4-methoxybenzoic acid in the presence of a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst like sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the sulfamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-Dimethoxyphenyl)sulfamoyl]propanoic acid
  • 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Uniqueness

3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7S/c1-22-12-7-11(8-13(9-12)23-2)17-25(20,21)15-6-10(16(18)19)4-5-14(15)24-3/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCBCHQEGYMYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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